molecular formula C₂₄H₂₈D₄O₇ B1152705 rac-Niranthin-d4

rac-Niranthin-d4

Cat. No.: B1152705
M. Wt: 436.53
Attention: For research use only. Not for human or veterinary use.
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Description

rac-Niranthin-d4 is a deuterated isotopologue of Niranthin, a benzodioxole derivative with methoxy substitutions. Its molecular formula is C₂₄H₂₈D₄O₇, with a molecular weight of 436.53 g/mol and an unlabeled CAS RN of 50656-77-4 . The deuterium atoms are strategically incorporated at four positions, likely within the methoxymethyl or benzodioxole moieties, to enhance its utility as a stable internal standard in analytical methodologies such as mass spectrometry (MS) or nuclear magnetic resonance (NMR). This compound is critical in pharmaceutical research for tracking metabolic pathways, quantifying parent compounds, or studying isotopic dilution effects .

Properties

Molecular Formula

C₂₄H₂₈D₄O₇

Molecular Weight

436.53

Synonyms

(R*,R*)-6-[4-(3,4-Dimethoxyphenyl)-2,3-bis(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole-d4;  rel-6-[(2R,3R)-4-(3,4-Dimethoxyphenyl)-2,3-bis(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole-d4; 

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Deuterated Analogs

Compound CAS RN Molecular Formula Molecular Weight Deuterium Substitution Primary Application Purity
This compound 50656-77-4 C₂₄H₂₈D₄O₇ 436.53 4 positions (unspecified) Pharmaceutical analysis Not specified
3-Nitroaniline-2,4,5,6-d4 115044-52-5 O₂NC₆D₄NH₂ 142.14 2,4,5,6 positions on benzene Environmental analysis 98 atom% D
4-Nitroaniline-2,3,5,6-d4 64164-08-5 O₂NC₆D₄NH₂ 142.14 2,3,5,6 positions on benzene Environmental analysis 98 atom% D
4-Nitrotoluene-2,3,5,6-d4 49147-42 CH₃C₆D₄NO₂ 141.16 2,3,5,6 positions on benzene Environmental analysis 99 atom% D

Key Observations :

Structural Complexity : this compound is significantly larger and more complex than nitroaromatic deuterated standards (e.g., nitroaniline-d4 and nitrotoluene-d4), which are smaller aromatic compounds with simple functional groups .

Deuterium Positioning : While nitroaromatic standards feature deuterium on the benzene ring, this compound’s substitutions likely occur in methoxymethyl or benzodioxole groups, minimizing isotopic interference in chromatographic separation .

Applications :

  • This compound is tailored for pharmaceutical analysis , aiding in drug metabolism studies or quality control of complex organic molecules.
  • Nitroaromatic deuterated compounds (e.g., 3-nitroaniline-d4) are primarily used in environmental analysis to detect pollutants or quantify trace contaminants via MS .

Research Findings and Practical Implications

Analytical Performance

  • Chromatographic Behavior: Simpler deuterated nitroaromatics exhibit minimal retention time shifts compared to non-deuterated analogs due to their small size. In contrast, this compound’s larger structure may cause more pronounced retention time differences, necessitating method optimization .
  • Ionization Efficiency : Deuterium in this compound reduces matrix effects in MS by providing a distinct mass shift (+4 Da), improving signal specificity for quantification .

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